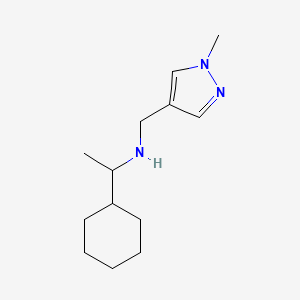

1-Cyclohexyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine

Description

1-Cyclohexyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethan-1-amine is a secondary amine featuring a cyclohexyl group attached to an ethanamine backbone, which is further substituted with a (1-methyl-1H-pyrazol-4-yl)methyl moiety. This structure combines lipophilic (cyclohexyl) and heteroaromatic (pyrazole) components, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C13H23N3 |

|---|---|

Molecular Weight |

221.34 g/mol |

IUPAC Name |

1-cyclohexyl-N-[(1-methylpyrazol-4-yl)methyl]ethanamine |

InChI |

InChI=1S/C13H23N3/c1-11(13-6-4-3-5-7-13)14-8-12-9-15-16(2)10-12/h9-11,13-14H,3-8H2,1-2H3 |

InChI Key |

GXJXVOSMNJTIIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCCC1)NCC2=CN(N=C2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cyclohexyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine involves several steps. One common synthetic route includes the reaction of cyclohexylamine with an appropriate aldehyde or ketone to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the alkylation of the amine with a 1-methyl-1H-pyrazol-4-ylmethyl halide under basic conditions .

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This optimization includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-Cyclohexyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted amines, oxides, and reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. Additionally, it may inhibit or activate specific enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

Lipophilicity vs. The absence of a cyclohexyl group in 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine results in lower molecular weight and reduced lipophilicity, making it more suitable as a polar building block.

The 4-chlorophenyl group in introduces electron-withdrawing effects, which could enhance stability or intermolecular interactions (e.g., halogen bonding) absent in the target compound.

Synthetic Approaches :

- Microwave-assisted synthesis and reverse-phase chromatography are common in analogous compounds (e.g., ), suggesting these methods may apply to the target compound.

Biological Activity

1-Cyclohexyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethan-1-amine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexyl group and a pyrazole derivative, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. For instance, derivatives like 1-cyclohexyl-TIQ (a related compound) have been shown to influence dopaminergic activity in animal models. Specifically, low doses resulted in increased firing rates of dopaminergic neurons, suggesting potential implications for conditions such as Parkinson's disease .

Anti-tuberculosis Activity

Another study highlighted the anti-tuberculosis potential of pyrazole derivatives. Although the specific compound was not tested, the structural similarities suggest that this compound could exhibit similar activity through modulation of bacterial metabolism or immune response .

Study on Dopaminergic Discharge

In a study examining the effects of 1-cyclohexyl-TIQ on spontaneous nigral dopaminergic discharge in rats, it was found that this compound significantly increased firing rates at both low and high doses. In contrast, its N-propargyl counterpart did not exhibit such effects, indicating a distinct mechanism that could be explored further for therapeutic applications in neurodegenerative diseases .

| Compound | Effect on Firing Rate | Mechanism |

|---|---|---|

| 1-Cyclohexyl-TIQ | Increased | Modulation of dopaminergic activity |

| 1-Cyclohexyl-N-propargyl-TIQ | No effect | Different mechanism than selegiline |

Structure-Activity Relationship (SAR)

A systematic exploration of SAR around pyrazole derivatives has shown that specific functional groups are critical for enhancing biological activity. For example, modifications at the C4 position have been linked to increased potency against Mycobacterium tuberculosis (Mtb), suggesting that similar strategies could be applied to optimize the activity of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.